4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine
Overview
Description
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Synthesis Analysis
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Application in Histamine Receptor Ligands
4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine and similar compounds have been studied for their role as ligands for the histamine H4 receptor (H4R). Research has shown that these compounds can be optimized for potency, leading to potential applications as anti-inflammatory agents and in pain management (Altenbach et al., 2008).
Interaction with Glycine Esters
Another study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde (a related compound) with glycine esters. This research revealed the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, opening avenues for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).
Spiro Compound Synthesis
Research has also been conducted on derivatives of spiro compounds, including those using 4-(tert-butyl)pyrimidine, which demonstrate photo-and thermochromic properties. These findings have implications for material sciences and the development of responsive materials (Komissarov et al., 1997).
Development of Antimicrobial Agents
The synthesis of certain pyridine derivatives, including those with tert-butyl groups, has been explored for their antibacterial activity. Such studies contribute to the ongoing search for new antimicrobial agents (El-Abadelah et al., 1998).
Synthesis of Ruthenium Complexes
4-(Tert-butyl)pyrimidine derivatives have been used in the synthesis of ruthenium complexes. These complexes have potential applications in catalysis and materials science (Rau et al., 2004).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-tert-butyl-6-chloro-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURJIRHXTWPMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-6-chloro-2-cyclopropylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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